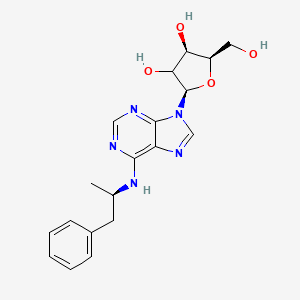

R(-)-N6-(2-Phenylisopropyl)adenosine

Description

Contextualization within Purinergic Signaling and Adenosine (B11128) Receptor Biology

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. When released into the extracellular space, adenosine acts as a signaling molecule by binding to and activating specific cell surface receptors known as adenosine receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into four subtypes: A1, A2A, A2B, and A3.

The activation of these receptors by adenosine triggers a cascade of intracellular events that modulate a wide array of physiological functions. For instance, adenosine signaling is critically involved in cardiovascular function, neurotransmission, inflammation, and immune responses. wikipedia.org The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, while the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP. nih.govresearchgate.net This differential coupling allows adenosine to exert diverse and sometimes opposing effects depending on the receptor subtype expressed in a particular cell or tissue.

Significance as a Selective Adenosine A1 Receptor Agonist for Research Purposes

The study of the specific functions of each adenosine receptor subtype requires pharmacological tools that can selectively activate or block one receptor without affecting the others. R(-)-N6-(2-Phenylisopropyl)adenosine has emerged as a cornerstone of adenosine receptor research due to its high affinity and selectivity for the A1 adenosine receptor. frontiersin.org The affinity of R-PIA for the A1 receptor is approximately 100 times greater than that of its stereoisomer, S(+)-N6-(2-Phenylisopropyl)adenosine. sigmaaldrich.com

This high selectivity makes R-PIA an invaluable agonist for investigating the physiological and pathophysiological roles of the A1 receptor. By using R-PIA, researchers can stimulate A1 receptors in experimental models and observe the resulting biological effects, thereby elucidating the specific contributions of this receptor subtype to processes such as the regulation of heart rate, neurotransmitter release, and cellular protection against ischemic injury. nih.govnih.gov For example, studies have utilized R-PIA to demonstrate the neuroprotective and antiepileptic effects mediated by A1 receptor activation.

The precise binding affinity of R-PIA for the different adenosine receptor subtypes has been quantified in numerous studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data consistently show that R-PIA binds to the A1 receptor with significantly higher affinity than to the A2A, A2B, and A3 receptors.

Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

|---|---|---|---|

| A1 | 1.2 | Rat Brain | researchgate.net |

| A2A | 220 | Rat Striatum | researchgate.net |

| A3 | 158 | Rat Brain | researchgate.net |

This table presents a selection of reported Ki values to illustrate the selectivity of R-PIA. Values can vary between different studies, tissues, and species.

The data clearly demonstrates the pronounced selectivity of R-PIA for the A1 receptor, making it an essential pharmacological tool for the specific exploration of A1 receptor-mediated signaling pathways in academic research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23N5O4 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15+,16?,19-/m1/s1 |

InChI Key |

RIRGCFBBHQEQQH-UQPNBLSNSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions

Receptor Subtype Affinity and Selectivity

The pharmacological profile of R-PIA is defined by its potent and selective interaction with the A1 subtype of adenosine (B11128) receptors. This selectivity is crucial for its use in distinguishing A1-mediated effects from those involving other adenosine receptor subtypes (A2A, A2B, and A3).

R-PIA is widely recognized and utilized as a selective A1 adenosine receptor agonist. nih.govsigmaaldrich.comnih.govnih.gov Its affinity for the A1 receptor is substantially higher than for other adenosine receptor subtypes. sigmaaldrich.com This selectivity allows it to preferentially activate signaling pathways coupled to the A1 receptor, which typically involve the inhibition of adenylyl cyclase through the Gi/o protein, modulation of potassium and calcium ion channels, and activation of phospholipase C. nih.gov The activation of presynaptic A1 receptors by R-PIA can lead to a reduction in calcium influx through voltage-sensitive channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate (B1630785). nih.gov Studies have demonstrated that the effects of R-PIA, such as its influence on hemodynamics and its antiarrhythmic properties, are characteristic of A1 receptor stimulation. nih.gov Furthermore, its R-enantiomer configuration is critical for its high affinity, which is approximately 100 times greater than that of its S-(+)-isomer. sigmaaldrich.comnacchemical.com

| Parameter | Value | Species/Tissue | Radioligand Used |

| Ki for A1 Receptors | 1.17 nM | Rat Forebrain | [3H]CHA |

When compared to other adenosine analogues, R-PIA demonstrates a distinct potency profile that underscores its A1 selectivity. In contrast, the agonist 5'-N-ethylcarboxamidoadenosine (NECA) is a non-selective agonist, exhibiting high potency at all four adenosine receptor subtypes. sigmaaldrich.combiorxiv.org Studies comparing these agonists show that while NECA is a potent agonist at A1, A2A, A2B, and A3 receptors, R-PIA's high potency is largely confined to the A1 receptor. sigmaaldrich.combiorxiv.org For instance, at rat A3 receptors, the affinity (Ki) for R-PIA was determined to be 158 nM, whereas NECA's affinity was slightly higher at 113 nM. nih.gov This highlights that while R-PIA can interact with other subtypes at higher concentrations, its primary and most potent action is at the A1 receptor, distinguishing it from broadly acting agonists like NECA. nih.govresearchgate.net

| Compound | Receptor Subtype | Affinity (Ki) in nM | Species |

| R-PIA | A3 | 158 ± 52 | Rat |

| NECA | A3 | 113 ± 34 | Rat |

The agonistic effects of R-PIA at the A1 receptor can be effectively blocked by selective A1 receptor antagonists, a key characteristic used to confirm its mechanism of action. The most commonly used antagonist in these studies is 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a highly potent and selective A1 antagonist. nih.govnih.govmdpi.com Research has shown that the physiological and cellular effects induced by R-PIA, such as the phosphorylation of ERK1/2, are concentration-dependently inhibited by the presence of DPCPX. researchgate.net Similarly, the inhibitory effects of R-PIA on neurotransmitter release in various tissues are reversed by DPCPX, confirming that these actions are mediated through A1 receptors. researchgate.net This sensitivity to specific antagonists like DPCPX is a cornerstone of the pharmacological characterization of R-PIA, allowing researchers to isolate and study A1 receptor-specific pathways. researchgate.netnih.gov

Ligand Binding Studies and Receptor Analysis

Ligand binding studies are fundamental to understanding the interaction of R-PIA with its target receptors. These studies provide quantitative data on receptor affinity and density and reveal how these parameters can be modulated.

Chronic or prolonged exposure of cells or tissues to an agonist like R-PIA can lead to adaptive changes in the target receptor population, a phenomenon known as receptor desensitization or downregulation. nih.gov This process is a common regulatory mechanism for G protein-coupled receptors (GPCRs). frontiersin.org Long-term exposure to an agonist can result in the uncoupling of the receptor from its G protein, receptor internalization from the cell surface, and a decrease in the total number of receptors (receptor density). nih.govnih.gov This can lead to a diminished response to subsequent agonist stimulation, a state often referred to as tolerance or tachyphylaxis. While the general principles are well-established for GPCRs, specific studies on R-PIA would be necessary to delineate the precise kinetics and molecular mechanisms of A1 receptor desensitization and downregulation following prolonged exposure.

The interaction of R-PIA with adenosine receptors is primarily studied using radioligand binding assays. nih.gov These methods employ a radiolabeled form of a ligand to quantify receptor binding in biological samples such as brain membranes or cultured cells. nih.govnih.gov While radiolabeled R-PIA ([³H]R-PIA) can be used, it is also common to use radiolabeled antagonists like [³H]DPCPX in competition binding assays. nih.gov

In a typical competition assay, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled compound, such as R-PIA. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, one can determine the affinity (expressed as the inhibition constant, Ki) of the unlabeled compound for the receptor. nih.gov These assays also allow for the determination of the total number of binding sites (receptor density, Bmax) in a given tissue. researchgate.net These methodologies are crucial for characterizing the affinity and selectivity of compounds like R-PIA and for studying the distribution and density of adenosine receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

The molecular structure of R-PIA has been a focal point for extensive structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the structural requirements for high-affinity binding and functional activity at adenosine receptor subtypes.

Modifications to the adenosine scaffold have demonstrated that specific structural features are critical for receptor affinity and selectivity. The N6-position of the adenine (B156593) ring, in particular, is a key determinant of A1 receptor selectivity. N6-substituted adenosine analogues, such as R-PIA, generally exhibit a higher affinity for the A1 receptor compared to other subtypes. nih.gov For instance, N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA) show 400–800-fold selectivity for the A1 receptor. nih.gov

Further modifications, such as combined substitutions at the N6- and 2-positions, have led to compounds with even greater A1 selectivity. An example is 2-chloro-N6-cyclopentyladenosine (CCPA), which displays a remarkable 1500-fold selectivity for the A1 receptor. nih.gov Conversely, certain N6-substitutions can also confer selectivity for the A2A receptor. A series of N6-(2,2-diphenylethyl)-substituted adenosine analogues includes potent and A2-selective compounds. nih.gov

The potency at the A2B adenosine receptor can also be modulated through structural changes. R-PIA itself activates the A2B receptor with micromolar potency. nih.gov Studies on other adenosine derivatives have shown that N6-ethyl analogues can be more potent than N6-methyl and N6-isopropyl derivatives at the A2B subtype. nih.gov These findings underscore the critical role of the substituent at the N6-position in determining the interaction profile of adenosine analogues with the different receptor subtypes.

| Compound | N6-Substituent | Receptor Selectivity | Fold Selectivity (A1 vs. others) |

|---|---|---|---|

| R(-)-N6-(2-Phenylisopropyl)adenosine (R-PIA) | (R)-2-Phenylisopropyl | A1 selective | - |

| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A1 selective | 400-800 |

| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | A1 selective | 400-800 |

| 2-chloro-N6-cyclopentyladenosine (CCPA) | Cyclopentyl (with 2-chloro modification) | A1 selective | 1500 |

| CI 936 | 2,2-Diphenylethyl | A2 selective | - |

The activity of N6-(2-Phenylisopropyl)adenosine is highly dependent on its stereochemistry. The (-)-isomer, R-PIA, is significantly more potent than its (+)-isomer, S-PIA. nih.gov This stereoselectivity is particularly pronounced at the A1 adenosine receptor. Studies have shown that R-PIA can be 100 to 300 times more potent than S-PIA in eliciting biological responses mediated by the A1 receptor. nih.gov

In radioligand binding studies, the affinity of S-PIA for the adenosine A1 receptor was found to be largely attributable to contamination with the R-enantiomer. amsterdamumc.nl For example, a sample of S-PIA containing 4.4% of R-PIA showed an IC50 of 240 nM for the A1 receptor, while the highly pure R-PIA had an IC50 of 7.8 nM. amsterdamumc.nl This stark difference in potency highlights the precise stereochemical requirements for optimal interaction with the A1 receptor binding pocket. The S-isomer of PIA failed to affect tyrosine hydroxylase activity under control and stimulated conditions, further demonstrating its lower biological activity compared to the R-isomer. nih.gov

| Isomer | Relative Potency | IC50 (nM) for A1 Receptor |

|---|---|---|

| This compound (R-PIA) | High | 7.8 |

| S(+)-N6-(2-Phenylisopropyl)adenosine (S-PIA) | Low | 240 (with 4.4% R-PIA contamination) |

Exploration of Biased Agonism and Signaling Pathway Selectivity

The concept of biased agonism, or functional selectivity, posits that a ligand can preferentially activate one of several signaling pathways downstream of a single receptor. This phenomenon is of significant interest in G protein-coupled receptor (GPCR) research, including the study of adenosine receptors, as it opens avenues for developing drugs with more specific therapeutic effects and fewer side effects. frontiersin.org

Adenosine receptors, including the A1 receptor for which R-PIA has high affinity, are known to couple to multiple intracellular signaling pathways. frontiersin.orgnih.gov For instance, the A1 receptor couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov Additionally, adenosine receptor activation can trigger signaling through β-arrestins, which can mediate receptor desensitization, internalization, and G protein-independent signaling cascades. nih.gov

While the endogenous agonist adenosine can produce biased signaling depending on the cellular context and receptor heteromerization, the specific biased agonism profile of R-PIA is an area of ongoing investigation. frontiersin.orgnih.gov The development of biased agonists for adenosine receptors holds therapeutic promise. For example, a biased A1 receptor agonist that selectively activates pathways leading to analgesia without engaging those causing cardiorespiratory depression would be a significant advancement. The A1 receptor is considered to be intrinsically biased against β-arrestin signaling due to a lack of key residues in its cytoplasmic tail, which may influence the signaling outcomes of its agonists. biorxiv.org The exploration of how different agonists, including R-PIA, stabilize distinct receptor conformations to favor specific downstream signaling pathways is a key area of modern pharmacology.

Mechanisms of Action and Intracellular Signaling Pathways

G-Protein Dependent Signaling Cascades

Activation of the A1 adenosine (B11128) receptor by R-PIA leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then interact with various downstream effectors, triggering multiple signaling cascades.

One of the principal and most well-documented effects of R-PIA-induced A1 receptor activation is the inhibition of adenylyl cyclase activity. The activated Gαi subunit directly inhibits this enzyme, which is responsible for the conversion of ATP to cyclic AMP (cAMP). This action leads to a significant reduction in intracellular cAMP levels.

In studies using 3T3-L1 adipocytes, R-PIA was shown to effectively reduce isoproterenol-induced cAMP accumulation. nih.gov This inhibitory effect on adenylyl cyclase is a cornerstone of its mechanism, influencing a wide range of cellular processes that are dependent on cAMP-mediated pathways. nih.gov Further research in rat striatal synaptosomes demonstrated that R-PIA significantly diminishes the activation of tyrosine hydroxylase by forskolin, a direct stimulator of adenylyl cyclase, reinforcing the compound's role in suppressing this signaling pathway. nih.gov

Table 1: Effect of R-PIA on Adenylyl Cyclase and cAMP

| System/Model | Observation | Key Finding | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | R-PIA reduced isoproterenol-induced cAMP accumulation. | Potent inhibition of adenylyl cyclase activity. | nih.gov |

In conjunction with inhibiting cAMP synthesis, R-PIA also promotes the degradation of existing cAMP through the activation of phosphodiesterases (PDEs). Specifically, in 3T3-L1 adipocytes, R-PIA was found to increase the activity of particulate cAMP phosphodiesterase. nih.gov This dual action—suppressing production via adenylyl cyclase inhibition and increasing degradation via PDE activation—results in a more pronounced and rapid decrease in intracellular cAMP concentrations. This effect is thought to be mediated by guanyl nucleotide-binding proteins. nih.gov

The activation of A1 adenosine receptors can also influence the phospholipase C (PLC) pathway. Research on rat striatal slices has shown that adenosine analogues, including N6-phenylisopropyladenosine, inhibit the accumulation of inositol-1-phosphate. This inhibition, which reached a maximum of approximately 20% with micromolar concentrations of the agonist, suggests that A1 receptor activation exerts a tonic inhibitory control over inositol (B14025) phospholipid-derived second messenger production.

A significant consequence of R-PIA-induced signaling is the modulation of ion channel activity, particularly the opening of ATP-sensitive potassium (KATP) channels. This effect is primarily mediated by the Gβγ subunits released upon A1 receptor activation. The opening of these channels allows for the efflux of K+ ions, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.

This mechanism has been identified as crucial for some of the compound's physiological effects. For instance, the antinociceptive effects of R-PIA are mediated by the opening of KATP channels. nih.gov This is evidenced by the fact that KATP channel blockers, such as glibenclamide and gliquidone, can antagonize or reverse the effects of R-PIA, while KATP channel openers like cromakalim (B1669624) and diazoxide (B193173) can enhance its actions. nih.govnih.gov This interaction underscores the pivotal role of KATP channel modulation in the downstream signaling of R-PIA. nih.govnih.govphysiology.org

Table 2: Interaction of R-PIA with KATP Channel Modulators

| Modulator | Class | Effect on R-PIA Action | Reference |

|---|---|---|---|

| Glibenclamide | KATP Channel Blocker | Antagonizes/reverses R-PIA effects | nih.govkoreascience.kr |

| Gliquidone | KATP Channel Blocker | Antagonizes R-PIA effects | nih.gov |

| 5-hydroxydecanoate | KATP Channel Blocker | Reduces R-PIA effects | nih.govphysiology.org |

| Cromakalim | KATP Channel Opener | Enhances R-PIA effects | nih.gov |

Kinase Activation and Phosphorylation Events

Beyond direct G-protein modulation of effector enzymes and channels, R-PIA signaling involves the activation of protein kinases, which phosphorylate a variety of intracellular proteins, leading to further downstream effects.

Activation of the A1 adenosine receptor by agonists has been demonstrated to induce the activation and subsequent translocation of specific Protein Kinase C (PKC) isoforms. nih.govnih.gov Upon activation, PKC enzymes move from the cytosol to the plasma membrane, a critical step for their function. wikipedia.org

In adult rat cardiac myocytes, A1 receptor activation promotes the selective translocation of PKCε and PKCδ to caveolin-enriched microdomains of the plasma membrane. nih.gov Similarly, in mouse coronary artery smooth muscle cells, A1 receptor stimulation leads to the rapid translocation of PKCα from the cytosolic to the membrane fraction. nih.gov This translocation is a key event linking the A1 receptor to downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov This process is dependent on the generation of second messengers like diacylglycerol (DAG) following the activation of phospholipase C. mdpi.com

Mitogen-Activated Protein (MAP) Kinase Pathways (e.g., ERK 1/2, p38)

Mitogen-activated protein (MAP) kinases are critical signaling molecules that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The most extensively studied MAPK pathways include those involving the extracellular signal-regulated kinases (ERK1/2) and p38 kinases. nih.gov

Generally, ERK1 and ERK2 are preferentially activated by growth factors, leading to the regulation of cell division. nih.gov In contrast, the p38 MAP kinases are more responsive to inflammatory cytokines and environmental stress stimuli. nih.govresearchgate.net While adenosine receptor activation is known to modulate these pathways, specific studies detailing the direct activation or inhibition of ERK 1/2 or p38 phosphorylation by R-PIA are not sufficiently covered in the provided search results.

Tyrosine Kinase Involvement

R-PIA demonstrates a modulatory influence on pathways involving tyrosine kinases. Specifically, its activity has been linked to the regulation of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine (B1211576) that is subject to regulation by tyrosine kinase-dependent phosphorylation.

In synaptosomes from the rat striatum, R-PIA, acting as a selective A1 adenosine receptor agonist, significantly reduces the activation of tyrosine hydroxylase that is stimulated by forskolin. nih.gov This inhibitory effect, which was not observed with the S-isomer of PIA, suggests a stereoselective, receptor-mediated mechanism. The IC50 value for R-PIA's inhibition of forskolin-stimulated activity was determined to be 17 nM. nih.gov This action indicates that by activating presynaptic A1 receptors, R-PIA can exert an inhibitory influence on dopaminergic terminals, thereby modulating neurotransmitter synthesis through pathways that are regulated by tyrosine kinases. nih.gov

Interactions with Other Receptor Systems at the Cellular Level

R-PIA's effects are not limited to the direct consequences of A1 adenosine receptor activation but also involve complex interactions with other neurotransmitter receptor systems. These interactions often occur through the formation of receptor heteromers or functional cross-talk, leading to novel signaling properties.

Dopamine D1 Receptor Functional Heteromers

There is significant evidence for direct physical and functional interaction between adenosine A1 receptors (A1R) and dopamine D1 receptors (D1R). In cotransfected mouse fibroblast cells, A1R and D1R have been shown to co-localize and co-immunoprecipitate, indicating the formation of A1R-D1R heteromeric complexes.

The activation of these individual receptors with their respective agonists modulates the heteromer. Treatment with an A1R agonist like R-PIA can induce the co-aggregation of A1R and D1R. This interaction provides a molecular basis for the observed antagonistic relationship between adenosine and dopamine signaling in the central nervous system. Functionally, the co-activation of both A1R and D1R within the heteromer can lead to a substantial reduction in D1R-agonist-induced cAMP accumulation, a key signaling output of D1R activation.

Table 1: Modulation of A1R-D1R Heteromer by Agonists

| Agonist Treatment | Effect on A1R/D1R Heteromer | Functional Outcome |

|---|---|---|

| A1R Agonist (R-PIA) | Induces co-clustering of A1R and D1R | Modulates D1R signaling |

| D1R Agonist | Decreases A1R/D1R heteromers | Induces selective D1R clustering |

Opioid Receptor Interactions

Functional interactions between the adenosine and opioid systems have been well-documented. R-PIA's effects can be influenced by and, in turn, influence opioid receptor signaling. For instance, studies have shown that the feeding behavior stimulated by repeated administration of R-PIA in rats can be blocked by the opioid antagonist naloxone. nih.gov This finding suggests that R-PIA-induced effects may be mediated, at least in part, through the endogenous opioid system. nih.gov This interaction implies a downstream convergence of signaling pathways or a direct modulation of opioid receptor function following A1R activation.

P2 Purinoceptor Cross-talk

The purinergic signaling system includes both P1 (adenosine) and P2 (ATP) receptors, and there is evidence of significant cross-talk between these two families. Specifically, the A1 receptor, the primary target for R-PIA, has been shown to co-localize and functionally interact with the P2Y1 receptor in the rat hippocampus. nih.govnih.gov

This interaction is bidirectional. Stimulation of the P2Y1 receptor can impair the potency of A1 receptor coupling to its G protein. nih.govnih.gov Conversely, activation of the A1 receptor can increase the functional responsiveness of the P2Y1 receptor. nih.govnih.gov This reciprocal modulation indicates that R-PIA, by activating A1 receptors, can influence the cellular response to ATP and its metabolites. This cross-talk between P1 and P2 receptors is crucial in conditions where both adenosine and ATP are released in large amounts, such as during metabolic stress or cell injury. nih.gov

Table 2: Functional Cross-Talk Between A1 and P2Y1 Receptors

| Receptor Stimulated | Effect on the Other Receptor | Implication |

|---|---|---|

| P2Y1 Receptor | Impairs A1 receptor coupling to G protein | ATP can reduce cellular sensitivity to adenosine. |

Regulation of Molecular Expression

The regulation of Vascular Endothelial Growth Factor (VEGF) expression by R-PIA through A1 adenosine receptor activation appears to be highly cell-type specific, with studies reporting conflicting outcomes. VEGF is a critical signaling protein that stimulates vasculogenesis and angiogenesis.

In cultured myocardial vascular smooth muscle cells under normoxic conditions, the A1R agonist R-PIA did not lead to an increase in VEGF protein levels at concentrations that are known to stimulate the A1 receptor. mdpi.com In this cell type, the upregulation of VEGF was attributed to the activation of A2 adenosine receptors. mdpi.com Similarly, a study on human retinal endothelial cells found that the selective A1 agonist N6-cyclopentyladenosine (CPA) did not cause a significant change in either VEGF mRNA or protein expression. researcher.life The pro-angiogenic effects of adenosine in these cells were linked to the A2B adenosine receptor subtype. researcher.life

Conversely, other research suggests a pro-angiogenic role for A1 receptor activation in different cell types. One study indicated that A1 adenosine receptor activation promotes the release of VEGF from monocytes. This suggests that in the context of immune cells, A1R signaling can contribute to an angiogenic response.

These disparate findings highlight that the influence of R-PIA on VEGF expression is not universal but is instead dependent on the specific cellular context, including the cell type and the physiological conditions. While A1R activation does not appear to be a primary driver of VEGF expression in some vascular and endothelial cells, it may play a role in modulating VEGF release from immune cells like monocytes.

Table 2: Cell-Type Specific Effects of A1 Adenosine Receptor Agonists on VEGF Expression

| Cell Type | A1 Agonist Used | Effect on VEGF Expression | Key References |

|---|---|---|---|

| Myocardial Vascular Smooth Muscle Cells | R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) | No increase in VEGF protein levels | mdpi.com |

| Human Retinal Endothelial Cells | N6-cyclopentyladenosine (CPA) | No significant change in VEGF mRNA or protein | researcher.life |

| Monocytes | (Not specified) | Promotes VEGF release | nih.gov |

Activation of the A1 adenosine receptor has been demonstrated to upregulate the expression and activity of the mitochondrial antioxidant enzyme, Manganese Superoxide (B77818) Dismutase (Mn-SOD). This enzyme plays a crucial role in cellular defense against oxidative stress by converting superoxide radicals into less harmful hydrogen peroxide.

A key study investigating the phenomenon of delayed cardioprotection found that transient activation of the A1R in rats leads to a protective effect against myocardial infarction 24 hours later. nih.govnih.govresearchgate.net This protective "second window" was directly linked to an increase in both the content and the enzymatic activity of Mn-SOD in the myocardium. nih.govnih.gov

In this research, rats were treated with the selective A1R agonist 2-chloro-N6-cyclopentyladenosine (CCPA). Twenty-four hours post-treatment, a significant increase in myocardial Mn-SOD content and a 56% increase in Mn-SOD activity were observed compared to control animals. nih.gov To confirm that this induction of Mn-SOD was the effector of the cardioprotection, the researchers used an antisense oligodeoxynucleotide to specifically inhibit the synthesis of Mn-SOD. When the antisense treatment was administered prior to the A1R agonist, both the increase in Mn-SOD levels and the delayed cardioprotective effect were completely abolished. nih.govnih.gov This provides direct evidence for a causal link between A1R activation, Mn-SOD induction, and myocardial protection.

These findings suggest that R-PIA, as a potent A1R agonist, can initiate a signaling cascade that leads to the enhanced expression of critical antioxidant enzymes, thereby bolstering the cell's ability to cope with oxidative stress, such as that occurring during ischemia-reperfusion injury. nih.gov

Table 3: Effect of A1 Adenosine Receptor Activation on Mn-SOD

| Parameter | Effect of A1R Activation | Experimental Evidence | Key References |

|---|---|---|---|

| Mn-SOD Protein Content | Significant Increase | Observed 24 hours after treatment with A1R agonist CCPA. | nih.govnih.gov |

| Mn-SOD Enzyme Activity | Significant Increase (~56%) | Measured in myocardial samples 24 hours post-treatment. | nih.gov |

| Functional Consequence | Delayed Cardioprotection | Protection against infarction was abolished by inhibiting Mn-SOD synthesis. | nih.govnih.govresearchgate.net |

The regulation of inducible nitric oxide synthase (iNOS) by adenosine receptor signaling is complex and appears to be highly dependent on the specific receptor subtype and the cellular environment. Direct evidence specifically detailing the regulation of iNOS by the A1 receptor agonist R-PIA is limited. However, studies on the broader effects of adenosine and its various receptor agonists provide some insight into this regulatory process.

In the central nervous system, adenosine signaling is generally considered to be neuroprotective, partly through the modulation of inflammatory responses. mdpi.com For instance, activation of the A2A adenosine receptor has been shown to inhibit the production of nitric oxide (NO) in glial cells by downregulating iNOS expression. mdpi.comnih.gov This suggests an anti-inflammatory role for adenosine in this context.

In contrast, studies on immune cells such as macrophages have yielded different results. Some research indicates that adenosine and its receptor agonists can enhance the production of NO in lipopolysaccharide (LPS)-stimulated macrophages. researcher.lifemansapublishers.com However, this effect was not found to be specific to any single adenosine receptor subtype (A1, A2, or A3). researcher.life Yet, other reports suggest that adenosine receptor activation generally serves to prevent excessive classical macrophage activation, which includes decreasing the expression of pro-inflammatory mediators like nitric oxide. Furthermore, a study using an A3 receptor agonist found that it could reduce the production of nitric oxide in immune-stimulated macrophages.

Given the available evidence, a clear and universal role for A1 receptor activation by R-PIA in the regulation of iNOS has not been established. The effect of adenosine signaling on iNOS expression is pleiotropic, with outcomes varying from inhibition to enhancement depending on the predominant adenosine receptor subtype expressed by the cell and the specific inflammatory milieu.

Table 4: Context-Dependent Regulation of iNOS by Adenosine Receptor Agonists

| Cell Type | Receptor Subtype Implicated | Effect on iNOS/NO Production | Key References |

|---|---|---|---|

| Glial Cells (Astrocytes) | A2A | Inhibition | mdpi.comnih.gov |

| RAW 264.7 Macrophages | Non-specific (A1, A2, A3) | Enhancement (of LPS-induced NO) | researcher.lifemansapublishers.com |

| General Macrophage Function | General Adenosine Effect | Decrease in pro-inflammatory mediators (including NO) | |

| Immune-stimulated Macrophages | A3 | Reduction |

In Vitro Experimental Models and Methodologies in Research

Biochemical and Molecular Techniques

Radioligand binding assays are a cornerstone in the study of R-PIA, allowing for the determination of its affinity and selectivity for different adenosine (B11128) receptor subtypes. In these assays, a radiolabeled ligand (e.g., [3H]R-PIA or [125I]APNEA) is used to label the receptor of interest. The ability of unlabeled R-PIA to displace the radioligand provides a measure of its binding affinity (Ki). These assays are typically performed on membrane preparations from tissues or cells expressing the target receptor. For example, radioligand binding studies have been crucial in establishing R-PIA as a potent A1 adenosine receptor agonist. nih.govnih.gov

Cyclic AMP (cAMP) Assays: The activation of A1 and A3 adenosine receptors by R-PIA typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase and increases cAMP. Assays that measure changes in cAMP levels in response to R-PIA are therefore critical for determining its functional activity at different receptor subtypes. nih.govnih.govnih.gov

Inositol (B14025) Phosphate (B84403) Assays: Some G protein-coupled receptors, upon activation, stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the production of inositol phosphates. Studies have shown that adenosine analogues, including R-PIA, can inhibit the accumulation of inositol-1-phosphate in rat striatal slices, suggesting a role for adenosine receptors in modulating this signaling pathway.

Glycerol (B35011) Assays: In the context of adipocyte biology, the antilipolytic effect of R-PIA is often quantified by measuring the amount of glycerol released from fat cells. A decrease in glycerol release in the presence of R-PIA indicates an inhibition of lipolysis. nih.govoup.com

Table 2: Functional Effects of R(-)-N6-(2-Phenylisopropyl)adenosine in Adipocytes

| Cell Type | Parameter Measured | Effect of R-PIA |

|---|---|---|

| Human Adipocytes | Basal Glycerol Release | Inhibition nih.gov |

| 3T3-L1 Adipocytes | Isoproterenol-stimulated Lipolysis | Inhibition nih.gov |

Western blot analysis is a technique used to detect and quantify specific proteins in a sample. While the direct effect of this compound on the expression of HSP-70, AKT, and Cathepsin D is not well-documented in the provided search results, this technique is highly relevant for studying the broader cellular pathways that may be modulated by this compound.

HSP-70: Heat shock protein 70 (HSP-70) is a molecular chaperone involved in cellular stress responses. Western blotting can be used to assess changes in HSP-70 expression following various stimuli, and could potentially be used to investigate if R-PIA modulates cellular stress pathways. nih.govresearchgate.netresearchgate.net

AKT: The serine/threonine kinase AKT is a key component of signaling pathways that regulate cell survival, growth, and metabolism. Phosphorylation of AKT is a critical step in its activation. Western blotting with phospho-specific antibodies is a standard method to measure the activation state of AKT. bio-rad.comcellsignal.com

Cathepsin D: Cathepsin D is a lysosomal aspartic protease involved in protein degradation and cellular homeostasis. Western blotting can be used to detect the different forms of Cathepsin D (pro-enzyme and mature forms) and to assess changes in its expression levels. nih.govharvard.eduresearchgate.netbio-rad-antibodies.comnovusbio.com

While specific data linking R-PIA to the expression of these three proteins via Western blot is not available in the provided context, the technique itself remains a powerful tool for future investigations into the broader cellular effects of this adenosine analogue.

ELISA and Northern Blot Analysis for Protein and mRNA Expression (e.g., VEGF)

Enzyme-Linked Immunosorbent Assay (ELISA) and Northern blot analysis are fundamental techniques used to quantify protein and messenger RNA (mRNA) expression, respectively, providing insights into how substances like R-PIA might regulate gene expression at both the transcriptional and translational levels.

An ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. bio-techne.com For instance, a sandwich ELISA for Vascular Endothelial Growth Factor (VEGF) involves using a microplate pre-coated with an antibody specific to VEGF. biorxiv.org When a sample containing VEGF is added, the protein is captured by the immobilized antibody. A second, enzyme-linked detection antibody that also binds to VEGF is then introduced, forming a "sandwich." The addition of a substrate results in a color change, the intensity of which is proportional to the amount of VEGF present in the sample. biorxiv.orgnih.gov

Northern blotting is a standard method for analyzing gene expression by detecting specific RNA sequences in a sample. nih.govnih.gov The technique involves separating RNA molecules by size using gel electrophoresis and transferring them to a solid support membrane. thermofisher.com A labeled probe complementary to the RNA sequence of interest (e.g., VEGF mRNA) is then hybridized to the membrane, allowing for the visualization and quantification of the specific transcript. thermofisher.comnumberanalytics.com This method provides valuable information on transcript size and abundance. thermofisher.com

While direct studies utilizing R-PIA to measure VEGF expression via these methods are not prominent, research on general adenosine signaling demonstrates a clear link. For example, studies using an adenosine kinase inhibitor to increase endogenous adenosine levels in cultured rat myocardial myoblasts have shown a significant, dose-related increase in both VEGF mRNA and protein expression. nih.gov This suggests that adenosine receptor activation, the pathway targeted by R-PIA, plays a role in regulating the expression of angiogenic factors like VEGF. nih.gov

Enzyme Activity Assays (e.g., Caspase-1, Caspase-3, Myeloperoxidase)

Enzyme activity assays are crucial for determining the functional effects of compounds on specific enzymatic pathways, such as those involved in inflammation and apoptosis.

Caspase-1 and Caspase-3 Assays: Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis) and inflammation. nih.gov Caspase-1 is primarily an inflammatory caspase that processes pro-inflammatory cytokines, while Caspase-3 is a key "executioner" caspase in apoptosis. nih.govnovusbio.com Activity assays for these enzymes typically use a synthetic peptide substrate that is recognized and cleaved by the specific caspase. nih.gov This peptide is conjugated to a colorimetric or fluorometric reporter. researchgate.net When the active caspase cleaves the substrate, the reporter molecule is released, generating a signal that can be quantified to determine enzyme activity. nih.govmpbio.com

Myeloperoxidase (MPO) Assay: Myeloperoxidase is an enzyme found predominantly in the primary granules of neutrophils and is a marker of neutrophil infiltration and inflammation-related oxidative stress. mdpi.complos.org MPO activity assays measure the enzyme's ability to catalyze the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. nih.gov In one common colorimetric method, the generated HOCl reacts with taurine (B1682933) to form taurine chloramine, which then reacts with a chromophore, causing a measurable change in absorbance that is inversely proportional to the MPO activity. plos.org

Currently, the scientific literature does not feature prominent studies that have specifically employed these enzyme activity assays to directly measure the effects of this compound on Caspase-1, Caspase-3, or Myeloperoxidase activity.

Neurotransmitter Release Measurements (e.g., Norepinephrine)

Investigating the influence of R-PIA on neurotransmitter release is key to understanding its neuromodulatory effects. This is often accomplished using preparations of isolated nerve terminals (synaptosomes or vesicular preparations) pre-loaded with a radiolabeled neurotransmitter.

In studies on noradrenergic systems, vesicular preparations from guinea pig cerebral cortex and hippocampus have been used to measure the release of [³H]norepinephrine. nih.gov Release is typically evoked by depolarization with a high concentration of potassium (K⁺). The amount of radioactivity released into the supernatant is then measured as an index of neurotransmitter release.

Research has shown that adenosine analogues can modulate this release. In one study, R-PIA (referred to as l-phenylisopropyladenosine) was found to facilitate K⁺-evoked release of [³H]norepinephrine. nih.gov In another model using perfused rat hearts, the effects of R-PIA on sympathetically stimulated norepinephrine (B1679862) release were examined. The study concluded that R-PIA inhibits norepinephrine release via a presynaptic A₁-receptor-mediated mechanism, demonstrating a negative feedback loop where adenosine released from cardiomyocytes suppresses further norepinephrine release from cardiac sympathetic nerves. nih.gov

| Experimental Model | Methodology | Key Finding | Reference |

|---|---|---|---|

| Guinea Pig Cerebral Cortical Vesicular Preparations | Measurement of K⁺-evoked [³H]NE release | Facilitated the release of norepinephrine. | nih.gov |

| Perfused Rat Heart (in situ) | Measurement of endogenous NE in effluent after sympathetic nerve stimulation | Inhibited stimulus-induced NE release, suggesting A₁-receptor mediated presynaptic inhibition. | nih.gov |

Electrophysiological Techniques

Single-Unit Extracellular Recordings (e.g., Spinal Dorsal Horn Neurons)

Single-unit extracellular recording is a powerful in vivo technique used to measure the action potentials (spikes) generated by individual neurons. nih.gov This method involves inserting a microelectrode into the brain or spinal cord to detect the electrical activity of a nearby neuron. It allows researchers to characterize a neuron's firing rate and response pattern to various stimuli.

This technique has been employed to study the effects of R-PIA on nociceptive processing in the spinal cord of anesthetized rats. In these experiments, extracellular recordings were taken from single dorsal horn neurons that respond to noxious heat stimulation applied to their receptive fields on the hind paw. The spinally administered R-PIA was found to dose-dependently suppress the activity of these neurons evoked by the painful heat stimulus. Furthermore, R-PIA was also effective at suppressing the activity of neurons that had been sensitized by the application of mustard oil, a model of inflammatory pain. The inhibitory effects of R-PIA were reversed by the adenosine receptor antagonist theophylline, confirming the involvement of adenosine receptors in this process.

| Experimental Condition | Effect of R-PIA | Antagonist Effect (Theophylline) | Reference |

|---|---|---|---|

| Noxious Heat Stimulation | Dose-dependent suppression of evoked activity | Reversed the action of R-PIA | nih.gov |

| Mustard Oil-Induced Sensitization | Suppressed evoked activity in sensitized neurons | Reversed the action of R-PIA | nih.gov |

| Prevention of Sensitization | Prevented mustard oil-induced sensitization | Reversed the action of R-PIA | nih.gov |

Whole-Cell Voltage-Clamp Electrophysiology (e.g., Basolateral Amygdala Neurons)

The whole-cell patch-clamp technique is a versatile electrophysiological method for studying the electrical properties of individual neurons in acute brain slices. nih.gov It allows for the measurement and control of either the membrane voltage (voltage-clamp) or the membrane current (current-clamp). nih.gov In voltage-clamp mode, the membrane potential is held constant, enabling the direct measurement of ion currents flowing through channels. gac.edu In current-clamp mode, the total current is controlled (often set to zero), allowing for the measurement of the neuron's membrane potential, including resting potential and action potentials. nih.gov

This technique has been used to investigate the direct effects of R-PIA on the membrane properties of specific neuron types. In a study using rat striatal slices, whole-cell recordings were performed on visually identified cholinergic interneurons. researchgate.net Application of R-PIA was shown to cause a reversible hyperpolarization of the neuron's membrane potential, which was associated with a cessation of spontaneous action potential firing. This hyperpolarizing effect was maintained in the presence of tetrodotoxin (B1210768) (TTX), a blocker of voltage-gated sodium channels, indicating that the effect was not dependent on network activity. The effect was, however, blocked by an A₁-selective antagonist, confirming that R-PIA acts directly on A₁ receptors on the cholinergic interneuron to produce its inhibitory effect. researchgate.net

Single-Cell Microfluorimetry for Calcium Signaling (e.g., Cortical Astrocytes)

Single-cell microfluorimetry is a technique used to measure changes in intracellular ion concentrations, most notably calcium (Ca²⁺), in real-time. nih.gov Astrocytes, a type of glial cell, exhibit a form of excitability based on variations in their intracellular Ca²⁺ concentration. biorxiv.org These Ca²⁺ signals can be spontaneous or induced by neuronal activity and are thought to play a role in astrocyte-neuron communication. nih.gov The method involves loading cells with a Ca²⁺-sensitive fluorescent dye (e.g., GCaMP). biorxiv.orgresearchgate.net When intracellular Ca²⁺ levels rise, the dye binds to the ions and its fluorescence intensity increases, which can be captured and quantified using a fluorescence microscope. nih.gov

While direct studies examining the effects of R-PIA on cortical astrocyte Ca²⁺ signaling are limited, there is substantial evidence linking adenosine signaling to these events. Astrocytes respond to neurotransmitters, including adenosine and ATP, with elevations in intracellular Ca²⁺. biorxiv.org Studies have also demonstrated a strong correlation between extracellular adenosine levels and astrocytic Ca²⁺ activity during different behavioral states, such as sleep-wake cycles. nih.gov Given that R-PIA is a potent A₁ adenosine receptor agonist, it is plausible that it modulates astrocytic Ca²⁺ signaling, a hypothesis that can be directly tested using single-cell microfluorimetry.

Assessment of Epileptiform Activity in Brain Slices

In vitro brain slice preparations are crucial experimental models for investigating the fundamental mechanisms of epilepsy and the effects of potential anticonvulsant compounds. aesnet.org These models allow for the study of neuronal circuits in a controlled environment, isolated from systemic influences. frontiersin.org The hippocampus and entorhinal cortex are brain regions frequently used in these studies due to their high density of adenosine A1 receptors and their involvement in seizure generation and propagation. nih.govdocumentsdelivered.com

One common methodology to induce epileptiform activity in these slices is the application of a pro-convulsant medium, such as one containing low magnesium (low-Mg²⁺) or 4-aminopyridine (B3432731) (4-AP). aesnet.orgfrontiersin.org The low-Mg²⁺ model, for instance, promotes neuronal hyperexcitability and can lead to the progression of seizure-like events (SLEs) that resemble status epilepticus. documentsdelivered.com The electrical activity of the neuronal networks within the slice is typically monitored using extracellular field potential recordings or advanced high-density microelectrode arrays (HD-MEAs), which offer high spatial and temporal resolution of the epileptiform discharges. aesnet.orgbiorxiv.org

Studies utilizing these models have demonstrated the significant role of adenosine A1 receptor activation in modulating neuronal excitability. Adenosine itself is an endogenous neuromodulator that exerts powerful inhibitory effects in the central nervous system, primarily through the A1 receptor subtype. documentsdelivered.comnih.gov this compound (R-PIA), a potent and selective A1 receptor agonist, has been used to probe these mechanisms. nih.govnih.gov Research shows that activation of A1 receptors by agonists can prevent the spontaneous progression of seizure-like events in entorhinal cortex slices. documentsdelivered.com This inhibitory action is crucial for preventing the spread of seizures. nih.gov Furthermore, in vitro studies on hippocampal slices have shown that treatment with an A1 agonist stimulates cell survival pathways, indicating a neuroprotective effect alongside its anticonvulsant properties. nih.gov The activation of A1 receptors is believed to tonically inhibit the hippocampus, a region with a high density of these receptors. nih.gov

Table 1: In Vitro Models for Assessing Epileptiform Activity

| Experimental Model | Methodology | Key Findings Related to A1 Receptor Activation | Reference |

|---|---|---|---|

| Entorhinal Cortex Slices | Low Mg²⁺ medium to induce seizure-like events (SLEs) | Adenosine, via A1 receptors, prevents the spontaneous progression of SLEs to status epilepticus-like activity. | documentsdelivered.com |

| Hippocampal Slices | Application of an adenosine A1 agonist | Stimulated cell survival pathways (e.g., high levels of AKT expression), suggesting neuroprotective effects. | nih.gov |

| Bilateral Hippocampal Slices | 4-Aminopyridine (4-AP) to induce epileptiform potentials; extracellular recordings | Allows for the study of bilaterally correlated epileptiform activity and its modulation. | frontiersin.org |

| Acute Mouse Brain Slices (Neocortex and Hippocampus) | High-Density Microelectrode Array (HD-MEA) recordings; pro-convulsant media (e.g., 4-AP, 0 Mg²⁺) | Provides high-resolution spatiotemporal mapping of epileptiform activity and its modulation by receptor agonists. | aesnet.org |

Cellular Desensitization and Regulation Studies

Prolonged or repeated exposure of G protein-coupled receptors (GPCRs), such as the adenosine A1 receptor, to an agonist can lead to desensitization, a process where the cellular response to the agonist diminishes over time. mdpi.com This regulatory mechanism is vital for preventing overstimulation and maintaining cellular homeostasis. In vitro studies have been instrumental in elucidating the molecular changes that underlie the desensitization of the A1 receptor following chronic stimulation with agonists like R-PIA.

The mechanisms of A1 receptor desensitization are multifaceted, involving several key cellular adaptations. nih.gov One primary mechanism is the downregulation of the receptors themselves, meaning a reduction in the total number of A1 receptors present in the cell membrane. nih.gov For example, chronic infusion of R-PIA in rats resulted in a significant (52%) reduction in the maximum binding capacity of A1 receptors in isolated atrial tissue, as determined by antagonist radioligand binding assays. nih.gov This decrease in receptor density at the cell surface is a direct cause of the attenuated response. nih.gov

Another critical aspect of desensitization is the uncoupling of the A1 receptor from its associated inhibitory G proteins (Gi). nih.gov This uncoupling prevents the receptor from initiating its downstream intracellular signaling cascade, even if the agonist is bound. Competition binding assays have revealed a significant loss of G protein-coupled high-affinity A1 receptors in tissues chronically treated with R-PIA. nih.gov This process is often initiated by receptor phosphorylation via G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestin proteins. mdpi.combiorxiv.org The recruitment of β-arrestin not only physically obstructs G protein interaction but can also lead to receptor internalization, where the receptor is removed from the cell surface into the cell's interior, further contributing to the desensitized state. mdpi.combiorxiv.org Studies have also observed a reduction in the quantity of the Gi proteins themselves following prolonged R-PIA exposure, adding another layer to the heterologous mode of desensitization. nih.gov

Table 2: Molecular Mechanisms of A1 Receptor Desensitization by R-PIA

| Experimental Model | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Isolated atria from rats with chronic R-PIA infusion | Markedly desensitized inotropic and chronotropic responses to adenosine agonists. | Downregulation of A1 receptors (52% reduction), uncoupling from G proteins, and loss of inhibitory G proteins (Gi). | nih.gov |

| Brain tissue from pregnant rats treated with R-PIA | Decreased adenylyl cyclase inhibition by an A1R agonist. | Significant decrease in total A1 receptor numbers in plasma membranes of both maternal (27%) and fetal (42%) brains. | nih.gov |

| Cell-based NanoBit® assay | Agonist-stimulated recruitment of β-arrestin 2 to the A1 receptor. | β-arrestin binding leads to receptor desensitization and can mediate downstream signaling. | biorxiv.org |

| General GPCR studies | Diminished receptor-mediated response despite the continual presence of an agonist. | Receptor phosphorylation, arrestin binding, uncoupling from G-protein, and receptor internalization. | mdpi.com |

Preclinical Research Applications in Animal Models

Central Nervous System Research

R(-)-N6-(2-Phenylisopropyl)adenosine (R-PIA) has been the subject of extensive preclinical investigation to elucidate its roles within the central nervous system. Research in animal models has particularly focused on its influence on nociceptive signaling pathways and its potential as a modulator of epileptic activity. These studies provide foundational knowledge regarding the compound's interactions with neural circuits involved in pain and seizure disorders.

Modulation of Nociceptive Processing and Pain Transmission

R-PIA has been shown to significantly impact the processing of pain signals within the central nervous system. Its effects have been characterized in various models of nociception, from the level of individual spinal neurons to complex pain behaviors.

Spinal Dorsal Horn Neuronal Activity

Studies in anesthetized rats have demonstrated that spinally administered R-PIA exerts a direct influence on the activity of spinal dorsal horn neurons, which are critical for transmitting pain signals from the periphery to the brain. nih.gov Extracellular single-unit recordings from these neurons during noxious heat stimulation of the hind paw revealed that R-PIA dose-dependently suppresses this evoked activity. nih.gov This inhibitory effect suggests a direct modulation of the neural circuits responsible for pain transmission at the spinal level. The actions of R-PIA were reversed by the adenosine (B11128) receptor antagonist theophylline, indicating that the observed effects are mediated through adenosine receptors. nih.gov

Further investigations have explored the compound's effects on C-fiber-evoked field potentials in the spinal dorsal horn. These potentials are representative of the synaptic transmission from nociceptive primary afferent fibers. nih.govresearchgate.net The modulation of these potentials by R-PIA underscores its role in regulating the initial stages of nociceptive signal processing within the central nervous system.

Mechanical Allodynia and Hyperalgesia Models (e.g., Vincristine-induced neuropathy, Spinal Nerve Ligation)

R-PIA has been evaluated in several animal models of neuropathic pain, which is characterized by mechanical allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

In a rat model of vincristine-induced peripheral neuropathy (VIPN), a common side effect of chemotherapy, intrathecal administration of R-PIA was shown to reverse cold and mechanical static allodynia. nih.govnih.gov This antiallodynic effect was dose-dependent and its peak was observed 15 minutes after administration, with effects lasting up to 180 minutes. nih.gov The reversal of these pain-like behaviors was significantly attenuated by pretreatment with an adenosine A1 receptor antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), suggesting the involvement of spinal A1 receptors in mediating these effects. nih.govnih.gov Furthermore, R-PIA also reduced vincristine-induced increases in the pro-inflammatory marker tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO) activity in the sciatic nerve tissue, pointing to an anti-inflammatory component in its mechanism of action. nih.govnih.gov

Similarly, in the spinal nerve ligation (SNL) model in rats, another widely used model of neuropathic pain, R-PIA has demonstrated significant antiallodynic effects. researchgate.netresearchgate.net This model involves the tight ligation of the L5 and L6 spinal nerves, leading to persistent mechanical allodynia. Intrathecal administration of R-PIA has been shown to alleviate this allodynia, further supporting the role of spinal adenosine A1 receptors in modulating neuropathic pain states. nih.gov

| Animal Model | Pain Modality | Key Findings |

| Vincristine-Induced Peripheral Neuropathy (Rat) | Cold Allodynia | Intrathecal R-PIA dose-dependently reversed cold allodynia. nih.govnih.gov |

| Mechanical Static Allodynia | Intrathecal R-PIA produced a significant antiallodynic effect. nih.govnih.gov | |

| Biochemical Markers | R-PIA attenuated increases in TNF-α and MPO activity in sciatic nerve tissue. nih.govnih.gov | |

| Spinal Nerve Ligation (Rat) | Mechanical Allodynia | Intrathecal R-PIA exerted an antiallodynic effect. nih.gov |

Central Sensitization Mechanisms

Central sensitization is a phenomenon of increased responsiveness of nociceptive neurons in the central nervous system to their normal or subthreshold afferent input, and it is a key mechanism underlying chronic pain. Research indicates that R-PIA can modulate the processes involved in the establishment and maintenance of central sensitization.

In a study utilizing the topical application of mustard oil to induce sensitization in spinal dorsal horn neurons, R-PIA was found to suppress the activity of these already sensitized neurons. nih.gov Moreover, when administered prior to the application of mustard oil, R-PIA was able to prevent the induction of sensitization altogether. nih.gov These findings, which were reversible with theophylline, strongly suggest that spinal adenosine receptors play a crucial role in the spinal pathways of central sensitization. nih.gov By inhibiting the hyperexcitability of dorsal horn neurons, R-PIA can effectively dampen the amplified pain signaling that is characteristic of central sensitization.

Epilepsy and Seizure Models

The neuromodulatory properties of adenosine and its analogs, including R-PIA, have led to investigations into their potential anticonvulsant and antiepileptic effects in various preclinical models.

Anticonvulsant and Antiepileptic Effects

Adenosine is recognized as an endogenous anticonvulsant, with its release during seizures acting to limit their duration and intensity. nih.gov Studies have explored how R-PIA, as an adenosine A1 receptor agonist, might replicate or enhance these effects.

In the pentylenetetrazol (PTZ) kindling model of epilepsy in mice, which involves the repeated administration of a sub-convulsive dose of PTZ to induce a progressive increase in seizure susceptibility, the effects of adenosine agonists have been studied. nih.govnih.govarchepilepsy.org This model is valuable for understanding the process of epileptogenesis. nih.gov The modulation of seizure thresholds by compounds like R-PIA in such models provides insights into their potential antiepileptic properties. For instance, alterations in seizure latency and severity after administration of adenosine agonists are key parameters assessed. mdpi.com

Research has also pointed to the interaction between adenosine and the GABAergic system in the context of seizures. During seizure activity, strong activation of GABAA receptors can paradoxically lead to depolarizing and excitatory responses. nih.gov Studies have shown that seizure-induced adenosine release can attenuate these depolarizing GABAA receptor responses, thereby contributing to seizure termination. nih.gov The activation of A1 receptors by agonists like R-PIA can increase the cell's membrane conductance through the activation of potassium channels, which in turn has a shunting effect on GABAA receptor currents. nih.gov This mechanism may underlie some of the anticonvulsant effects observed with R-PIA.

| Seizure Model | Key Findings |

| Pentylenetetrazol (PTZ) Kindling | R-PIA's effects on seizure threshold and severity are investigated to understand its antiepileptogenic potential. nih.govnih.govarchepilepsy.orgmdpi.com |

| General Seizure Activity | Adenosine, acting through A1 receptors, attenuates depolarizing GABAA receptor signaling that can occur during seizures. nih.gov |

Hippocampal Excitability and Adenosine Release

This compound (R-PIA) is a potent agonist for the adenosine A1 receptor, which is expressed in high density in the hippocampus. nih.gov These receptors are critical modulators of neuronal excitability. Endogenously released adenosine tonically inhibits hippocampal activity, and activation of A1 receptors by agonists like R-PIA enhances this effect. nih.govnih.gov This inhibitory action is multifaceted, involving pre-synaptic, post-synaptic, and non-synaptic mechanisms to curtail glutamate-mediated excitability. nih.govmdpi.com

Presynaptically, R-PIA's activation of A1 receptors leads to a reduction in calcium influx through voltage-sensitive channels, which in turn inhibits the release of the excitatory neurotransmitter glutamate (B1630785). nih.govmdpi.com Postsynaptically, it can inhibit voltage-sensitive calcium channels and NMDA receptor function. At a non-synaptic level, A1 receptor activation hyperpolarizes neurons by modulating potassium channel conductance. nih.gov Studies using A1 receptor knockout mice have confirmed the essential role of these receptors in preventing the spread of seizure activity, highlighting the significance of pathways activated by compounds like R-PIA. nih.gov The adenosinergic system's influence on brain excitability is a key area of research, with endogenous adenosine acting as an anticonvulsant, presumably through A1 receptor activation. researchgate.net

Research has also explored the relationship between carbon dioxide levels, pH, and adenosine release in the hippocampus. Hypercapnia (elevated CO2) leads to a decrease in extracellular pH and an increase in extracellular adenosine levels, which subsequently inhibits synaptic transmission by activating A1 receptors. core.ac.uk This suggests a dynamic interplay where physiological states can influence adenosine release, which then modulates hippocampal excitability, a process mimicked and explored experimentally using tools like R-PIA.

Modulation of Pro- and Anti-Apoptotic Factors in Epilepsy

In animal models of epilepsy, such as the pilocarpine-induced status epilepticus (SE) model, this compound has demonstrated neuroprotective effects by modulating the delicate balance between pro- and anti-apoptotic factors. nih.gov Seizure-induced neuronal death involves apoptotic pathways, which are characterized by the activation of caspases and the interplay of the Bcl-2 family of proteins. e-century.usnih.gov

Research shows that pretreatment with R-PIA can influence the expression and activity of these key apoptotic regulators in the hippocampus following SE. nih.gov Specifically, R-PIA has been observed to modulate the activity of caspase-1 and caspase-3. nih.gov While these caspases were activated early in SE, R-PIA treatment led to a significant reduction in their activity at later time points, coinciding with observed neuroprotection. nih.gov

The Bcl-2 family, which includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax, is also a target of R-PIA's modulatory effects. nih.govfrontiersin.org An increased Bcl-2/Bax ratio is generally considered to be protective against apoptosis. nih.govnih.gov In the context of epilepsy, studies have shown that R-PIA can influence survival pathways involving proteins like AKT and Bcl-2. nih.govmdpi.com By activating A1 receptors, R-PIA is thought to stimulate these survival pathways, thereby counteracting the pro-apoptotic signals triggered by prolonged seizures. nih.gov

The table below summarizes the effects of R-PIA on key apoptotic factors in an experimental model of epilepsy.

| Apoptotic Factor | Function | Effect of R-PIA Pretreatment in Epilepsy Model | Source |

| Caspase-1 | Pro-apoptotic, Inflammatory | Initial increase, followed by significant reduction at 7 days | nih.gov |

| Caspase-3 | Pro-apoptotic (Executioner) | Initial increase, followed by significant reduction at 7 days | nih.gov |

| Bcl-2 | Anti-apoptotic | Upregulation is part of the survival pathways stimulated by A1 receptor activation | nih.govmdpi.com |

| Bax | Pro-apoptotic | Its pro-apoptotic action is counteracted by anti-apoptotic proteins like Bcl-2 | nih.govnih.gov |

| AKT | Pro-survival | Activation is part of the survival pathways stimulated by A1 receptor activation | nih.gov |

Cerebral Glucose Metabolism and Blood Flow Uncoupling

A critical aspect of seizure-induced brain injury is the uncoupling of local cerebral glucose utilization (LCGU) and local cerebral blood flow (LCBF), where high metabolic demand (increased LCGU) is not met by a sufficient blood supply (decreased LCBF). nih.gov This mismatch can lead to neuronal damage. Research in a pilocarpine (B147212) model of status epilepticus has investigated the neuroprotective effect of this compound in this context. nih.gov

In animals experiencing status epilepticus, a significant increase in LCGU was observed across most brain regions. nih.gov However, pretreatment with R-PIA was found to moderate the uncoupling between LCGU and LCBF in specific structures associated with seizure generation and propagation, such as the substantia nigra pars reticulata and the hippocampal formation. nih.gov The modulation by R-PIA tended to favor hyperperfusion, ensuring a better-matched metabolic supply. nih.gov

Furthermore, R-PIA pretreatment led to significant increases in LCBF in several other brain areas, including the entorhinal cortex, thalamic nuclei, and visual cortex. nih.gov This enhanced blood flow is believed to be a compensatory metabolic input that accompanies the neuroprotective effects of R-PIA. nih.gov The study confirmed the neuroprotective action of R-PIA by showing a lower density of degenerating neurons in the hippocampal formation, piriform cortex, and basolateral amygdala. nih.gov This suggests that one of the mechanisms by which R-PIA exerts its neuroprotective effects is by reducing the dangerous imbalance between cerebral energy demand and blood supply during seizures. nih.gov

| Brain Region | Effect of R-PIA on LCBF during SE | Consequence | Source |

| Substantia Nigra, Hippocampal Formation | Moderated uncoupling of LCGU and LCBF, favoring hyperperfusion | Reduced metabolic stress | nih.gov |

| Entorhinal Cortex, Thalamic Nuclei, Mammillary Body, Red Nucleus, etc. | Significant increase in LCBF | Compensatory metabolic input | nih.gov |

| Hippocampal Formation, Piriform Cortex, Basolateral Amygdala | Lower density of degenerating cells | Neuroprotection | nih.gov |

Cognitive Function and Memory Research

Reversal of Amnesia Models

This compound has been utilized as a pharmacological tool in animal models to induce cognitive deficits, which can then be used to test the efficacy of potential cognition-enhancing compounds. nih.gov For instance, R-PIA-induced amnesia is a recognized model for studying learning and memory. nih.gov In these models, adenosine A1 receptor antagonists have been shown to ameliorate the shortened memory latency caused by R-PIA, indicating a reversal of its amnesic effects. nih.gov

Another widely used animal model for studying memory impairment is scopolamine-induced amnesia. oatext.comnih.govscience.gov Scopolamine is a cholinergic antagonist that impairs memory acquisition and retrieval. nih.govnih.govresearchgate.net Studies have investigated the ability of various compounds, including adenosine A1 antagonists, to reverse the cognitive deficits induced by scopolamine. nih.gov The differential ability of certain A1 antagonists to reverse R-PIA-induced versus scopolamine-induced amnesia has helped to delineate the specific roles of adenosine and cholinergic systems in memory and to refine the structure-activity relationships of potential therapeutic agents. nih.gov

Role of Adenosine Receptors in Learning and Memory

The role of adenosine receptors, particularly the A1 subtype, in learning and memory is a significant area of preclinical research. nih.gov Studies using agonists like this compound and various antagonists have consistently pointed to the importance of A1 receptor blockade for improving cognitive function. nih.gov The finding that selective adenosine A1 antagonists can reverse amnesia induced by R-PIA suggests that excessive activation of A1 receptors impairs memory processes. nih.gov

Conversely, blocking these receptors appears to be beneficial for learning and memory. nih.gov The brain's excitatory transmission is largely mediated by AMPA receptors, which are crucial for the synaptic plasticity underlying memory formation. cam.ac.ukconicet.gov.aryoutube.com The neuromodulatory effects of adenosine via A1 receptors, such as the inhibition of glutamate release, can dampen this excitatory transmission, providing a mechanism through which R-PIA can influence learning and memory. nih.gov Therefore, R-PIA serves as an essential tool for probing the intricate relationship between the adenosinergic system and the molecular mechanisms of cognition.

Neurotransmission Modulation (e.g., Norepinephrine (B1679862) Release, Glutamate Release)

The neuromodulatory role of adenosine extends to its influence on the release of other key neurotransmitters. This compound, through its action on A1 receptors, is a known inhibitor of neurotransmitter release. nih.govmdpi.com

Glutamate Release: A primary mechanism of A1 receptor-mediated neuromodulation is the inhibition of glutamate release. nih.govmdpi.com As previously mentioned, activation of presynaptic A1 receptors by R-PIA reduces calcium influx into the nerve terminal, a critical step for vesicle fusion and neurotransmitter exocytosis. nih.gov This reduction in glutamate release is a key factor in the anticonvulsant and neuroprotective properties of R-PIA. nih.govnih.gov Given glutamate's central role in excitatory neurotransmission and excitotoxicity, this modulatory action is of significant therapeutic interest. nih.govnih.govmdpi.com

Norepinephrine Release: The adenosinergic system also modulates the release of catecholamines. Studies using brain vesicular preparations from the cerebral cortex and hippocampus have shown that adenosine analogues, including R-PIA, can inhibit the potassium-evoked release of norepinephrine. nih.gov This inhibitory effect appears to be mediated by a receptor that does not perfectly match the classic A1 or A2 profiles, suggesting a more complex interaction. nih.gov Interestingly, under certain conditions, some adenosine analogs can facilitate norepinephrine release, indicating that the modulatory effect can be bidirectional and dependent on factors like calcium concentration. nih.gov The regulation of norepinephrine is crucial for various cognitive and physiological processes, and its modulation by adenosine receptor agonists like R-PIA highlights the compound's broad impact on central nervous system function. researchgate.netnih.gov

Behavioral Studies (e.g., Locomotion, Body Temperature)

In animal models, this compound (R-PIA) has been observed to induce distinct behavioral and physiological changes, primarily related to activity levels and thermoregulation. Administration of R-PIA to rats has been associated with hypoactivity and hypothermia. radiologykey.com Studies in mice further corroborate the hypothermic effects, indicating that adenosine A1 receptor agonists can trigger a regulated drop in body temperature. nih.gov This is characterized by reduced energy expenditure and a preference for cooler environmental temperatures, suggesting a lowering of the body's temperature set point. nih.gov

Research into the compound's effects on conditioned behaviors has also been conducted. In squirrel monkeys trained to respond under various schedules of reinforcement, R-PIA was found to decrease response rates in a dose-dependent manner. nih.gov Similarly, in rats stabilized on a fixed-ratio lever-pressing schedule for a food reward, R-PIA exerted a rate-decreasing effect. nih.gov Studies have shown that tolerance can develop to these rate-suppressing effects upon repeated administration. nih.gov

Cardiovascular System Research

R-PIA has been extensively investigated in preclinical models for its effects on the cardiovascular system, particularly in the context of myocardial injury and function.

R-PIA demonstrates significant protective effects in animal models of myocardial ischemia-reperfusion injury, which is the damage that occurs when blood flow is restored to heart tissue after a period of ischemia. nih.gov

A primary mechanism by which R-PIA confers cardioprotection is by mimicking ischemic preconditioning (IPC). nih.gov IPC is a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic event. mdpi.com The infusion of R-PIA has been shown to duplicate the protective effects of IPC. nih.gov This suggests that the endogenous release of adenosine during the brief ischemic periods of IPC activates A1 adenosine receptors, leading to a protected state. nih.gov

In a canine model of regional ischemia and reperfusion, pretreatment with R-PIA mimicked the effects of IPC on energy metabolism and the formation of hydroxyl radicals. nih.gov Compared to a control group, both IPC and R-PIA infusion reduced the release of lactate, creatine (B1669601), and inorganic phosphate (B84403) from myocytes during sustained ischemia. nih.gov Following reperfusion, both interventions improved the recovery of myocardial ATP and phosphocreatine (B42189) levels and lessened the loss of total creatine, which is an indicator of cell membrane damage. nih.gov Furthermore, activation of the A1-receptor by R-PIA led to a significant decrease in the generation of hydroxyl radicals after reperfusion. nih.gov

However, the protective effect can be lost with long-term exposure. Studies in isolated, perfused rabbit hearts showed that chronic exposure to R-PIA resulted in a loss of protection from ischemic preconditioning, a tolerance attributed to the downregulation or desensitization of the A1 adenosine receptor. scbt.com

The role of R-PIA in modulating cardiac arrhythmias, particularly those induced by ischemia, is an area of investigation.

While direct evidence for the effects of R-PIA on ischemia-induced ventricular arrhythmias is limited in the reviewed literature, the mechanisms of ischemic postconditioning (a protective strategy applied at the onset of reperfusion) are known to involve the activation of adenosine receptors. mdpi.com Ischemic postconditioning has been shown to reduce the incidence and severity of reperfusion arrhythmias. mdpi.com However, studies specifically using R-PIA to target ischemia-induced arrhythmias were not prominently found. It has been noted in broader clinical contexts of ischemic heart disease that adenosine-sensitive ventricular tachycardias have not been documented, suggesting a complex role for adenosine in this setting. researchgate.net